N-benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
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Description
N-benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Antibacterial Activity
A study by Alavi et al. (2017) investigated the facile and efficient synthesis of quinoxaline derivatives through a green synthesis approach. The derivatives exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of these compounds in developing new antibacterial agents (Alavi et al., 2017).
Copper(II)-Catalyzed Remote Sulfonylation
Xia et al. (2016) developed a copper(II)-catalyzed remote sulfonylation method for aminoquinolines, producing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method is noted for its environmentally friendly byproducts and the less unpleasant odor of the products, contributing to the development of sustainable chemical processes (Xia et al., 2016).
Phosphine Ligands for Asymmetric Hydrogenation
Imamoto et al. (2012) synthesized rigid P-chiral phosphine ligands with excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This research contributes to the efficient preparation of chiral pharmaceutical ingredients, showcasing the utility of quinoline derivatives in catalysis (Imamoto et al., 2012).
Human A3 Adenosine Receptor Antagonists
Lenzi et al. (2006) described the design and evaluation of 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as potent and selective human A3 adenosine receptor antagonists. This research offers insights into the structure-activity relationships and molecular modeling, contributing to the development of new therapeutic agents (Lenzi et al., 2006).
Novel PI3K Inhibitors and Anticancer Agents
Shao et al. (2014) proposed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors based on bioisostere. The synthesized compounds demonstrated potent antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents (Shao et al., 2014).
Diuretic Activity of Benzothiazole Sulfonamides
Husain et al. (2016) explored the synthesis and in vivo diuretic activity of benzothiazole sulfonamides containing the quinoxaline ring system. One compound exhibited superior diuretic activity compared to reference drugs, showcasing the potential of quinoxaline derivatives in developing new diuretic agents (Husain et al., 2016).
Properties
IUPAC Name |
N-benzyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-29-18-8-11-20(12-9-18)31(27,28)23-16-25-22-13-10-19(30-2)14-21(22)24(23)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKVUVGCMBNGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.